molecular formula C10H9ClN2O2 B2697780 8-Aminoquinoline-6-carboxylic acid hydrochloride CAS No. 2137594-92-2

8-Aminoquinoline-6-carboxylic acid hydrochloride

Cat. No. B2697780
CAS RN: 2137594-92-2
M. Wt: 224.64
InChI Key: RXOBRHWOVXKKKD-UHFFFAOYSA-N
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Description

8-Aminoquinoline-6-carboxylic acid hydrochloride, also known as 8-AQCA, is a chemical compound that has been widely used in scientific research. It is a derivative of quinoline, which is a heterocyclic aromatic compound that has been extensively studied due to its diverse biological activities. The synthesis method of 8-AQCA is relatively simple, and it has been used in various fields of research, including pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

Antibacterial Properties

Researchers have explored the synthesis of new derivatives of 8-nitrofluoroquinolone, which exhibit promising antibacterial properties against both gram-positive and gram-negative strains. The process involves the introduction of substituted primary amine appendages, including those where the amino group is part of a primary alpha-amino acid, significantly enhancing antibacterial activity, especially against S. aureus with MICs around 2-5 microg/mL. This suggests that more lipophilic groups attached to the 8-aminoquinoline scaffold can increase activity against gram-positive bacteria (Al-Hiari et al., 2007).

Catalysis in Organic Synthesis

8-Aminoquinoline derivatives have been utilized in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp² and sp³ carbon-hydrogen bonds. This method employs 8-aminoquinoline amide substrates, showcasing their utility in selective functionalization of primary sp³ C-H bonds and alkylation of sp³ and sp² C-H bonds. The employment of 8-aminoquinoline auxiliary affords the best results, demonstrating significant functional group tolerance and highlighting its role in the development of complex synthetic methodologies (Shabashov & Daugulis, 2010).

Photolabile Protecting Group

8-Aminoquinoline derivatives, specifically those brominated on the quinoline nucleus, have been developed as photolabile protecting groups for carboxylic acids. These derivatives exhibit greater single-photon quantum efficiency than other photolabile groups, alongside sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use. Their increased solubility and low fluorescence render them highly useful as caging groups for biological messengers, demonstrating the versatile applications of 8-aminoquinoline derivatives in biochemical research (Fedoryak & Dore, 2002).

Selective Removal of Aminoquinoline Auxiliary

The 8-Aminoquinoline (AQ) auxiliary, widely used in metal-catalyzed directed C-H functionalization reactions, can be efficiently and chemoselectively removed by converting various N-quinolyl carboxamides to primary amides. This process, involving the treatment with a stoichiometric amount of 2-iodoxybenzoic acid oxidant, highlights the synthetic utility of the AQ-directed palladium-catalyzed C-H functionalization strategy for the synthesis of complex amino acids (Zhang et al., 2019).

properties

IUPAC Name

8-aminoquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8;/h1-5H,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOBRHWOVXKKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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